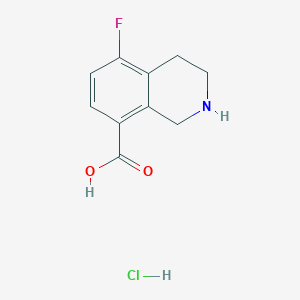

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride

Description

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride (CAS: 1989671-40-0) is a fluorinated tetrahydroisoquinoline derivative with the molecular formula C₁₀H₁₁ClFNO₂ and a molecular weight of 231.65 g/mol . The compound features a bicyclic tetrahydroisoquinoline scaffold substituted with a fluorine atom at position 5 and a carboxylic acid group at position 8, which is neutralized as a hydrochloride salt. This structural framework is significant in medicinal chemistry due to the tetrahydroisoquinoline moiety’s prevalence in bioactive molecules, such as enzyme inhibitors and receptor modulators.

Properties

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9;/h1-2,12H,3-5H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNAMYTXFFCWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline derivative using reducing agents like sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions typically involve agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H11ClFNO2

- Molecular Weight : 231.65 g/mol

- CAS Number : 1989671-40-0

- Purity : Minimum 95% .

The compound features a tetrahydroisoquinoline structure, which is known for its ability to mimic natural amino acids and peptides.

Drug Development

5-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives are being explored as potential therapeutic agents due to their structural similarity to known bioactive compounds. Notably:

- Anticancer Agents : Research indicates that modifications of tetrahydroisoquinoline structures can lead to compounds that inhibit cancer cell proliferation. For instance, derivatives have shown promise in targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

- Cardiovascular Drugs : Compounds derived from this structure have been utilized in the design of angiotensin-converting enzyme (ACE) inhibitors. A notable example is quinapril, which incorporates a tetrahydroisoquinoline moiety and is used in hypertension management .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways. For example:

- Glycogen Synthase Kinase 3 Beta (GSK3β) : Inhibitors based on this scaffold have been shown to modulate GSK3β activity, which is implicated in several diseases including diabetes and cancer .

Peptide Design

Due to its structural properties, 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride serves as a valuable building block in the synthesis of peptidomimetics. Its incorporation into peptide sequences can enhance stability and bioactivity while retaining the ability to interact with biological targets .

Neuropharmacology

Research has indicated potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems and their potential role in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various tetrahydroisoquinoline derivatives on pancreatic cancer cells. The results demonstrated that specific modifications to the structure enhanced potency against resistant cancer cell lines .

Case Study 2: Peptidomimetic Applications

In a series of experiments aimed at developing novel peptide-based drugs, researchers substituted proline residues with tetrahydroisoquinoline derivatives. This modification led to improved binding affinities for target receptors involved in hypertension .

Summary of Findings

The applications of 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride span multiple domains within medicinal chemistry and biological research. Its utility as a precursor for drug development and as a tool for exploring enzyme interactions highlights its significance in ongoing scientific investigations.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic Acid Hydrochloride (CAS: 2460749-65-7)

- Molecular Formula: C₁₀H₁₁ClFNO₂

- Molecular Weight : 231.7 g/mol

- Key Differences : The fluorine and carboxylic acid groups are swapped (F at position 8, COOH at position 5). This positional isomerism may alter binding affinity in biological targets due to spatial reorganization of functional groups.

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₁ClFNO₂ (assumed, based on scaffold similarity)

- Key Differences : Fluorine at position 7 instead of 5. This modification could impact electronic distribution and steric interactions in drug-receptor binding .

Halogen-Substituted Variants

5-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (CAS: 2137446-75-2)

- Molecular Formula: C₁₀H₁₀ClFNO₂

- Molecular Weight : 241.65 g/mol

- Key Differences : Chlorine replaces hydrogen at position 5, while fluorine remains at position 7. The addition of chlorine increases molecular weight and may enhance electrophilic reactivity compared to the parent compound .

Scaffold-Modified Derivatives

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline Hydrochloride (CAS: 900512-42-7)

- Molecular Formula: C₁₀H₁₃Cl₂NO

- Molecular Weight : 234.12 g/mol

- Key Differences: The scaffold shifts from tetrahydroisoquinoline to tetrahydroquinoline, altering the ring fusion pattern.

Comparative Data Table

Research Implications

- Positional Isomerism : Swapping fluorine and carboxylic acid groups (e.g., 5-F vs. 8-F) may significantly alter pharmacodynamic profiles due to changes in hydrogen bonding and steric effects .

- Scaffold Modifications: Transitioning from isoquinoline to quinoline alters π-π stacking interactions and solubility, influencing bioavailability .

Biological Activity

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and therapeutic potential. This compound exhibits significant biological activity primarily due to its structural similarities to natural alkaloids, which positions it as a candidate for various medicinal applications.

Molecular Characteristics

- Molecular Formula : C10H10FNO2

- Molecular Weight : 195.19 g/mol

- CAS Number : 1989671-39-7

The compound features a fluorine atom at the 5-position and a carboxylic acid group at the 8-position of the isoquinoline ring system. This unique combination enhances its biological activity compared to related compounds.

Biological Activity Overview

Research indicates that 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride has potential applications in several therapeutic areas:

- Neuroprotective Effects : The compound is being investigated for its ability to protect neuronal cells from damage, which could be beneficial in treating neurodegenerative disorders.

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for conditions characterized by inflammation.

- Anticancer Activity : There is emerging evidence of its potential in cancer treatment, particularly through mechanisms that involve apoptosis induction in cancer cells.

The mechanism of action involves interactions with specific molecular targets and pathways. These interactions are crucial for understanding how the compound influences various biochemical pathways and its potential therapeutic effects in vivo.

Key Interactions:

- Binding Affinities : Studies focus on the compound's binding affinities with various receptors and enzymes, which could elucidate its mechanism of action.

- Influence on Signaling Pathways : The compound may modulate signaling pathways involved in cell survival and apoptosis.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound without fluorine/carboxyl group | Lacks both fluorine and carboxylic acid functionalities |

| 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | Fluorine at the 8-position | Different position of fluorine leads to varied reactivity |

| 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | Lacks carboxylic acid group | Retains fluorine but lacks the functional carboxyl group |

The presence of both the fluorine atom and the carboxylic acid group in 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid distinguishes it from these analogs and enhances its biological activity.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental models:

- Neuroprotection : In vitro studies demonstrated that 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can protect neuronal cells from oxidative stress-induced apoptosis.

- Anticancer Activity : Research published in recent journals indicates that this compound shows promise in inhibiting tumor growth in xenograft models.

- Anti-inflammatory Effects : A study focusing on inflammatory markers revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines.

Q & A

Q. What are the key synthetic routes for preparing 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride, and what challenges are associated with its purification?

Methodological Answer: The synthesis typically involves fluorination at the 5-position of the tetrahydroisoquinoline scaffold, followed by carboxylation at the 8-position. A common approach includes:

Ring Construction : Cyclization of a substituted phenethylamine precursor via Bischler-Napieralski reaction to form the tetrahydroisoquinoline core .

Fluorination : Electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled pH and temperature to minimize side reactions .

Carboxylation : Introduction of the carboxylic acid group via hydrolysis of a nitrile intermediate or direct carboxylation using CO₂ under high pressure .

Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Q. Purification Challenges :

- Residual solvents or unreacted fluorinating agents may co-precipitate. Use preparative HPLC with a C18 column and a water/acetonitrile gradient (0.1% TFA) for high-purity isolation.

- Monitor for diastereomeric impurities via ¹⁹F NMR (δ -120 to -150 ppm) .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most effective?

Methodological Answer: Structural validation requires a combination of techniques:

- ¹H/¹³C NMR :

- Aromatic protons (δ 6.5–7.5 ppm) confirm the isoquinoline core.

- Fluorine coupling (¹H-¹⁹F) splits signals near the F-substituted position .

- ¹⁹F NMR : Directly identifies fluorine environment (singlet expected for para-substitution) .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm the acid hydrochloride form.

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 228.08 (C₁₀H₁₁FNO₂⁺) and a chlorine isotopic pattern for the hydrochloride .

Advanced Research Questions

Q. How can conflicting ¹H NMR data for the tetrahydroisoquinoline ring protons be resolved?

Methodological Answer: Discrepancies in ring proton shifts (e.g., δ 3.0–4.5 ppm) often arise from conformational flexibility or solvent effects. Strategies include:

Variable Temperature NMR : Cooling to -40°C slows ring inversion, splitting overlapping signals into distinct doublets .

COSY/NOESY : Correlate coupling between adjacent protons to map spatial relationships.

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize the yield of fluorination while minimizing byproduct formation?

Methodological Answer: Fluorination efficiency depends on:

- Reagent Selection : DAST is optimal for electron-rich aromatic systems but requires anhydrous conditions. Selectfluor® is preferred for aqueous compatibility .

- Reaction Solvent : Use dichloromethane or acetonitrile to stabilize cationic intermediates.

- Temperature Control : Maintain -20°C to suppress electrophilic aromatic substitution byproducts.

Q. Byproduct Mitigation :

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

- Quench excess fluorinating agent with NaHCO₃ before workup.

Q. How does the 5-fluoro substitution influence the compound’s biological activity compared to non-fluorinated analogs?

Methodological Answer: Fluorine’s electronegativity enhances binding affinity to target proteins (e.g., enzymes or receptors) by:

Hydrogen Bonding : Acts as a hydrogen-bond acceptor with residues like serine or tyrosine.

Lipophilicity Modulation : Increases logP by ~0.5, improving membrane permeability .

Q. Experimental Design :

- Comparative Assays : Test fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (IC₅₀) or cellular uptake studies.

- Molecular Dynamics Simulations : Analyze fluorine’s role in binding pocket interactions (e.g., with CYP450 isoforms).

Q. What analytical methods are recommended for assessing batch-to-batch consistency in academic settings?

Methodological Answer:

- HPLC Purity : Use a C18 column, 0.1% HCOOH in water/acetonitrile (95:5 to 5:95 over 20 min), UV detection at 254 nm. Acceptable purity: ≥95% .

- Elemental Analysis : Confirm C, H, N, Cl, and F percentages within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA) : Verify hydrochloride stability up to 300°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.